

# A Technical Guide to the Physicochemical Properties of 5-Acetamido-2-bromopyridine

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## Compound of Interest

Compound Name: 5-Acetamido-2-bromopyridine

Cat. No.: B057883

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This document provides a comprehensive overview of the core physicochemical properties of **5-Acetamido-2-bromopyridine** (CAS No: 29958-19-8), a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This guide includes a summary of its properties, detailed experimental protocols for its synthesis and characterization, and workflow visualizations relevant to its application in research and development.

## Core Physicochemical Properties

**5-Acetamido-2-bromopyridine**, also known as N-(6-bromopyridin-3-yl)acetamide, is a solid crystalline compound. While extensive experimental data for this specific molecule is not widely published, its properties can be understood through calculated values and comparison with structurally similar compounds.

Table 1: Summary of Physicochemical Data for **5-Acetamido-2-bromopyridine**

Property	Value / Information	Source / Method
IUPAC Name	N-(6-bromopyridin-3-yl)acetamide	---
CAS Number	29958-19-8	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	215.05 g/mol	<a href="#">[1]</a>
Appearance	Expected to be a solid crystalline powder	Inferred
Melting Point	Data not available. Structurally related compounds melt in the range of 150-260°C. (e.g., 2-Acetamido-4-methyl-5-bromopyridine: 151-155 °C <a href="#">[2]</a> ).	---
Boiling Point	Not applicable (likely to decompose upon heating)	---
Calculated logP	1.3	Predicted using chemical modeling software
Calculated pKa	Acidic (Amide N-H): ~16.5 Basic (Pyridine N): ~2.8	Predicted using chemical modeling software
Calculated Water Solubility	2.8 g/L at 25°C	Predicted using chemical modeling software
Qualitative Solubility	Likely soluble in polar organic solvents such as methanol, ethyl acetate, and dichloromethane; sparingly soluble in water.	Inferred from related structures <a href="#">[3]</a>

## Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis of **5-Acetamido-2-bromopyridine** and the determination of its key physicochemical properties.

# Synthesis of 5-Acetamido-2-bromopyridine via Acetylation

This protocol describes the N-acetylation of 5-amino-2-bromopyridine using acetic anhydride. The amino group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.

## Materials:

- 5-amino-2-bromopyridine
- Acetic anhydride
- Pyridine (as solvent and catalyst) or another suitable base/solvent system like dichloromethane with triethylamine.
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Dichloromethane (DCM) or Ethyl acetate ( $\text{EtOAc}$ ) for extraction
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Standard laboratory glassware, magnetic stirrer, and heating mantle/ice bath.

## Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-bromopyridine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon or Nitrogen).[\[4\]](#)
- Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5 equivalents) to the stirred solution dropwise.[\[4\]](#)

- Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add methanol to quench any excess acetic anhydride.
- Work-up:
  - Remove the solvent under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual pyridine.[\[4\]](#)
  - Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate.[\[4\]](#)
  - Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, water, saturated aqueous NaHCO<sub>3</sub> to neutralize any remaining acid, and finally with brine.[\[4\]](#)
- Drying and Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.[\[4\]](#) The crude **5-Acetamido-2-bromopyridine** can be further purified by recrystallization or silica gel column chromatography.

## Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Materials:

- Dry, purified sample of **5-Acetamido-2-bromopyridine**
- Glass capillary tubes (one end sealed)
- Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup with mineral oil
- Calibrated thermometer

**Procedure:**

- **Sample Preparation:** Place a small amount of the dry sample on a clean surface. Gently tap the open end of a capillary tube into the sample to collect a small amount of powder.[5]
- **Packing:** Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The sample should be tightly packed to a height of 2-3 mm.[5]
- **Apparatus Setup:** Place the packed capillary tube into the sample holder of the melting point apparatus.
- **Rapid Determination (Optional):** Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent trial.
- **Accurate Determination:**
  - Use a fresh sample and allow the apparatus to cool to at least 20°C below the approximate melting point.
  - Begin heating. Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.
  - Record the temperature at which the first drop of liquid is observed (onset of melting).
  - Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).
- **Reporting:** The melting point is reported as the range between the onset and completion temperatures. For high accuracy, the determination should be repeated at least twice.

## Determination of Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug discovery for predicting absorption and distribution. The shake-flask method is the traditional and most reliable technique for its determination.

**Materials:**

- Purified **5-Acetamido-2-bromopyridine**
- n-Octanol (reagent grade)
- Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)
- Volumetric flasks, separatory funnels, or vials
- Mechanical shaker or rotator
- Analytical instrument for concentration measurement (e.g., HPLC-UV)

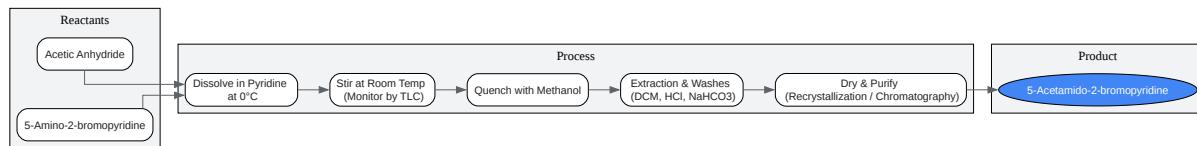
**Procedure:**

- Phase Saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4) together for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[6]
- Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[7]
- Partitioning:
  - Add a known volume of the saturated aqueous phase and a known volume of the saturated n-octanol phase to a vial. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[6]
  - Add a small aliquot of the compound's stock solution.
  - Seal the vial and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[7]
- Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

- Concentration Analysis: Carefully take an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:
  - $P = [\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}}$
- logP Value: The final logP is the base-10 logarithm of the partition coefficient:
  - $\log P = \log_{10}(P)$  [8]

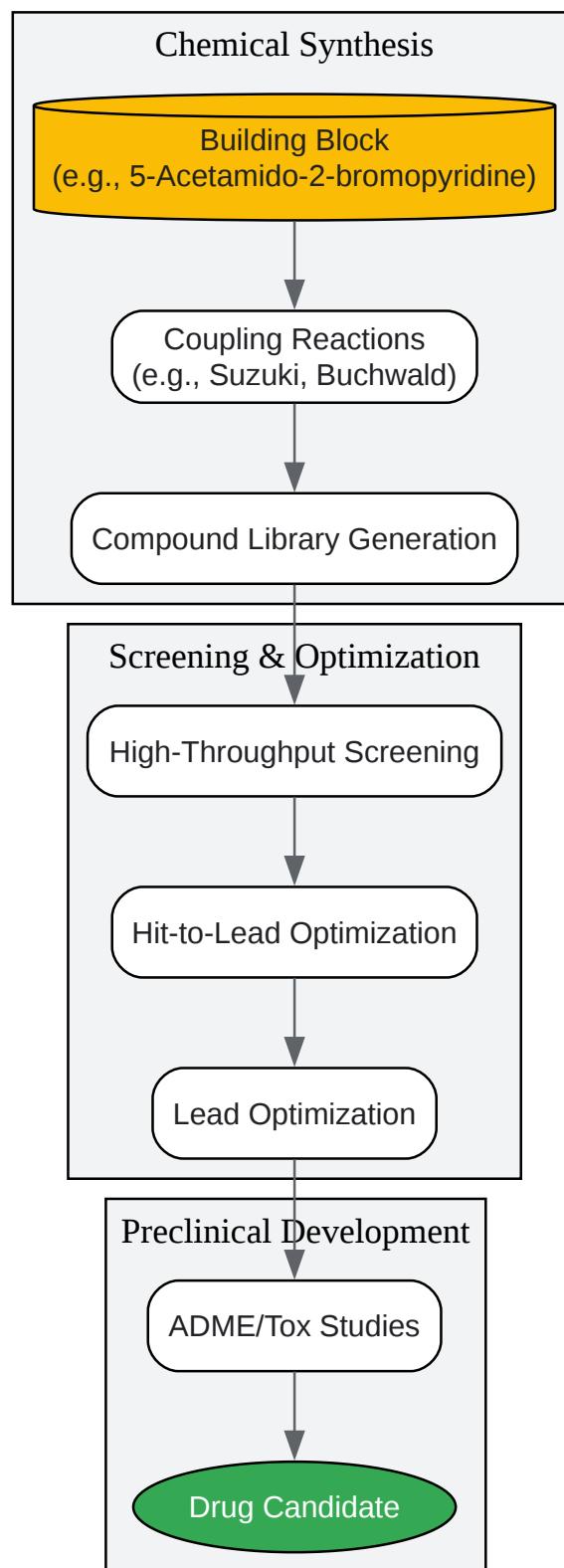
## Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis, characterization, and application of **5-Acetamido-2-bromopyridine**.



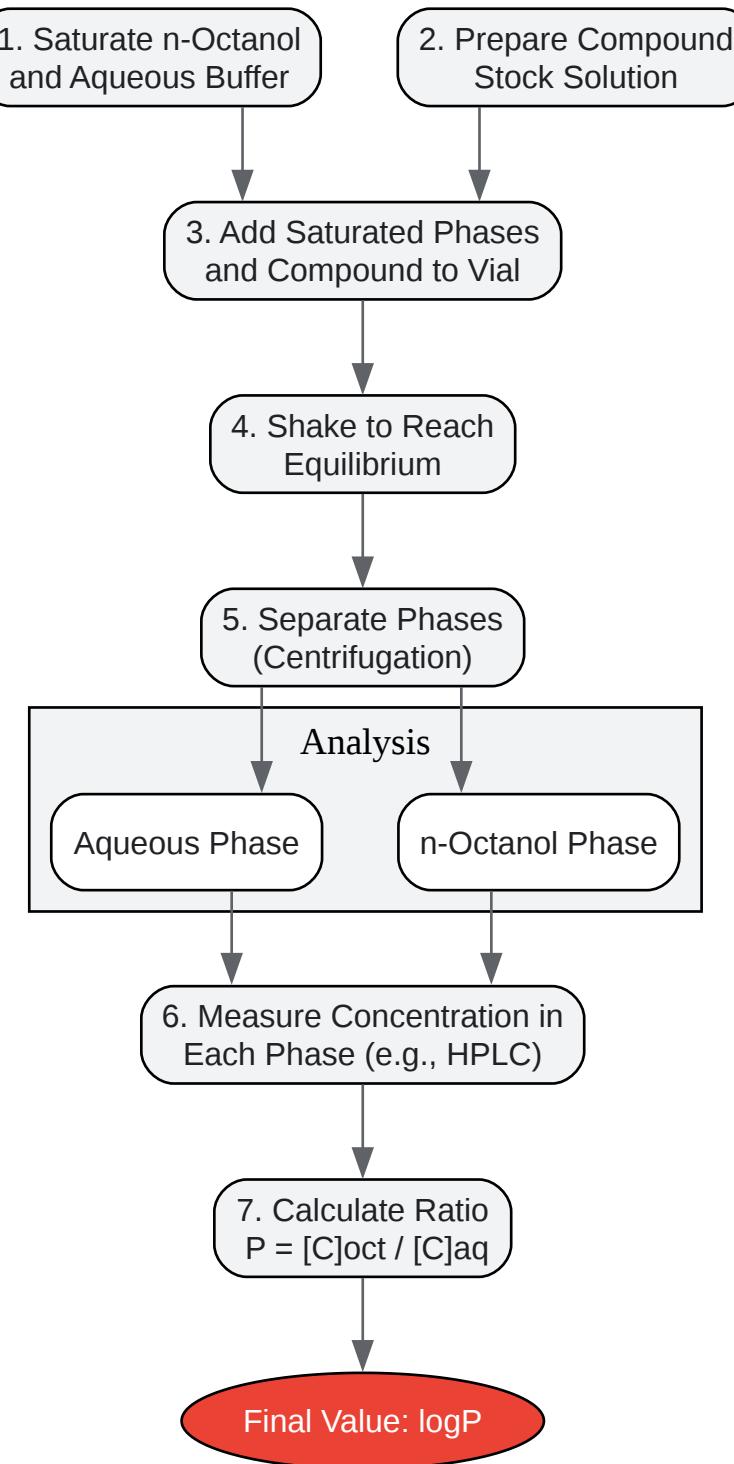
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Caption: Workflow for the synthesis of **5-Acetamido-2-bromopyridine**.



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Caption: Role of intermediates in a general drug discovery pipeline.

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Caption: Experimental workflow for shake-flask logP determination.

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